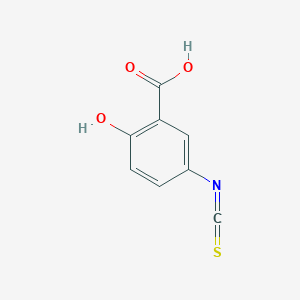
Benzoic acid,2-hydroxy-5-isothiocyanato-(9ci)
Overview
Description
5-Isothiocyanatosalicylic acid is a chemical compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. 5-Isothiocyanatosalicylic acid is derived from salicylic acid, a well-known compound used in various medicinal and industrial applications. The addition of the isothiocyanate group to the salicylic acid structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatosalicylic acid typically involves the thiocarbamoylation of 5-aminosalicylic acid. This process can be carried out using tetramethylthiuram disulfide (TMTD) as a thiocarbamoylating agent. The reaction proceeds as follows:
- 5-Aminosalicylic acid is treated with TMTD to form 5-(N’,N’-dimethylthioureido)salicylic acid.
- The intermediate is then treated with mineral acids or acetic anhydride (Ac2O) to yield 5-Isothiocyanatosalicylic acid .
Industrial Production Methods: Industrial production of 5-Isothiocyanatosalicylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Isothiocyanatosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and thioureas.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Catalysts: Bases such as triethylamine (TEA) and pyridine.
Major Products Formed:
Thioureas: Formed by the reaction with amines.
Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
5-Isothiocyanatosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and thioureas.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of agrochemicals and bioconjugates for various applications.
Mechanism of Action
The mechanism of action of 5-Isothiocyanatosalicylic acid involves its interaction with biological molecules through the isothiocyanate group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. The compound can inhibit the activity of specific enzymes by modifying their active sites, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Used in amino acid sequencing and has similar reactivity.
Allyl Isothiocyanate: Found in mustard oil and has antimicrobial properties.
Benzyl Isothiocyanate: Known for its anticancer properties.
Uniqueness: 5-Isothiocyanatosalicylic acid is unique due to the presence of both the salicylic acid moiety and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
116569-31-4 |
|---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
2-hydroxy-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
FXIXLMKSTCAARZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)O |
Synonyms |
Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














